molecular formula C25H20BrNO5 B4870885 3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

Cat. No.: B4870885
M. Wt: 494.3 g/mol
InChI Key: DXOYFMSWLWVRBC-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with bromine, ethoxy, and methoxy groups, as well as a chromenyl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy and ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or thiourea can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules through various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide depends on its interaction with molecular targets. The chromenyl moiety may interact with enzymes or receptors, modulating their activity. The compound’s functional groups can also participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the chromenyl moiety, in particular, sets it apart from other similar compounds, potentially offering unique interactions with biological targets.

Properties

IUPAC Name

3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxochromen-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20BrNO5/c1-3-31-22-10-9-17(13-19(22)26)24(28)27-20-14-15(8-11-23(20)30-2)18-12-16-6-4-5-7-21(16)32-25(18)29/h4-14H,3H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYFMSWLWVRBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide
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3-bromo-4-ethoxy-N-[2-methoxy-5-(2-oxo-2H-chromen-3-yl)phenyl]benzamide

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